Quinoline-8-sulfonic acid hydrate solubility profile in polar and non-polar solvents
Quinoline-8-sulfonic acid hydrate solubility profile in polar and non-polar solvents
An In-Depth Technical Guide to the Solubility Profile of Quinoline-8-Sulfonic Acid Hydrate
Abstract
Quinoline-8-sulfonic acid hydrate is a heterocyclic organic compound of significant interest in the pharmaceutical and fine chemical industries.[1] Its molecular architecture, featuring a bicyclic aromatic quinoline core functionalized with a strongly acidic sulfonic acid group, results in a distinct and somewhat amphiphilic solubility profile.[1][2] This technical guide provides a comprehensive analysis of the solubility of quinoline-8-sulfonic acid hydrate in both polar and non-polar solvent systems. We will explore the theoretical underpinnings of its solubility based on its physicochemical properties, present a structured experimental workflow for its determination, and discuss the practical implications of this profile for researchers, scientists, and drug development professionals.
Physicochemical Characteristics and Structural Influence on Solubility
Quinoline-8-sulfonic acid is a derivative of quinoline, a weakly basic and predominantly hydrophobic molecule known for its limited water solubility.[2][3][4] However, the introduction of the sulfonic acid (-SO₃H) group at the 8-position fundamentally alters its properties.[1] The sulfonic acid moiety is highly polar and strongly acidic, comparable in strength to sulfuric acid, which dominates the molecule's interaction with polar solvents.[5] This functional group readily ionizes and acts as a potent hydrogen bond donor and acceptor, a characteristic that typically confers high water solubility.[1][5]
The molecule thus possesses a dual nature: a large, relatively non-polar, aromatic quinoline backbone and an extremely polar, hydrophilic sulfonic acid group. This structure dictates its solubility, making it highly soluble in polar media while remaining largely insoluble in non-polar environments.
| Property | Value | Reference |
| IUPAC Name | quinoline-8-sulfonic acid;hydrate | [6] |
| CAS Number | 857211-12-2 (for hydrate) | [6] |
| Molecular Formula | C₉H₇NO₃S · H₂O (or C₉H₉NO₄S) | [6] |
| Molecular Weight | 227.24 g/mol | [6] |
| Parent CAS | 85-48-3 (anhydrous) | [1][7] |
| Appearance | Solid (powder) | [8] |
Theoretical Solubility Profile: A Mechanistic View
The principle of "like dissolves like" provides the foundational framework for predicting the solubility of quinoline-8-sulfonic acid hydrate. The energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.
Behavior in Polar Solvents
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Water: High solubility is expected and observed. The primary driving force is the favorable interaction between the polar water molecules and the sulfonic acid group. This involves strong ion-dipole interactions with the ionized sulfonate (–SO₃⁻) and extensive hydrogen bonding. The molecule's persistence and mobility in the environment are considered likely due to this high water solubility.
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Aqueous Acids & Bases:
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In basic solutions (e.g., 5% NaOH), the sulfonic acid group, being strongly acidic, will be deprotonated, forming the highly soluble sulfonate salt.
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In acidic solutions (e.g., 5% HCl), the sulfonic acid group remains protonated or deprotonated, but the weakly basic nitrogen atom on the quinoline ring (pKa of the conjugate acid is ~4.9) can become protonated, further enhancing solubility.[4][9]
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Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is anticipated. These solvents can engage in hydrogen bonding with the sulfonic acid group and also interact with the non-polar quinoline ring system through van der Waals forces.[3]
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Polar Aprotic Solvents (e.g., Pyridine, DMSO, DMF): High solubility is expected. For instance, a 5% solution in pyridine results in a clear yellow solution, indicating good solubility.[8] These solvents are polar enough to solvate the sulfonate group but lack the ability to donate hydrogen bonds.
Behavior in Non-Polar Solvents
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Apolar Solvents (e.g., Hexane, Toluene): Very low to negligible solubility is predicted. Non-polar solvents cannot form the strong intermolecular interactions (ion-dipole, hydrogen bonds) needed to overcome the crystal lattice energy of the highly polar quinoline-8-sulfonic acid hydrate. The hydrophobic quinoline portion alone is insufficient to drive dissolution.
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Slightly Polar/Chlorinated Solvents (e.g., Dichloromethane, Chloroform): While quinoline itself has high solubility in these solvents, the presence of the sulfonic acid group makes the hydrate form poorly soluble.[3] The polarity of these solvents is insufficient to effectively solvate the ionic sulfonate group.
Experimental Workflow for Solubility Classification
For researchers requiring empirical validation, a systematic approach to solubility testing is crucial. The following protocol is a self-validating system that allows for the classification of quinoline-8-sulfonic acid hydrate based on its behavior in a series of standard solvents.[10][11]
Experimental Design and Causality
The workflow is designed to probe the key functional groups within the molecule.
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Water tests for overall polarity and the presence of hydrophilic groups.
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5% NaOH tests for acidic functional groups.
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5% NaHCO₃ distinguishes strong acids (like sulfonic acids) from weak acids.
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5% HCl tests for basic functional groups (like the quinoline nitrogen).
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Concentrated H₂SO₄ is a final test for compounds with neutral, weakly polar functionalities (e.g., alcohols, ketones) that can be protonated by a very strong acid.[10][11]
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- 6. Quinoline-8-sulfonic acid hydrate | C9H9NO4S | CID 57358903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 8-Quinolinesulfonic acid | C9H7NO3S | CID 66561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 8-Hydroxy-5-quinolinesulfonic acid hydrate [sorachim.com]
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